molecular formula C16H18ClFN4 B2404731 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine CAS No. 2415471-78-0

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

Cat. No. B2404731
CAS RN: 2415471-78-0
M. Wt: 320.8
InChI Key: HCBIBRQVCPVTHJ-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine, also known as CP-724714, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine selectively targets the EGFR and HER2 receptors, which are overexpressed in many types of cancer. By inhibiting these receptors, 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine blocks the downstream signaling pathways that promote tumor growth and metastasis. 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine inhibits tumor growth and metastasis, and improves survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and HER2 receptors, which makes it a useful tool for studying their downstream signaling pathways. However, 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine also has some limitations. It is not a FDA-approved drug, which limits its use in clinical trials. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine. One area of research is the development of more potent and selective inhibitors of EGFR and HER2 receptors. Another area of research is the study of 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine in combination with other cancer drugs, to determine if it can enhance their efficacy. Additionally, 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has shown promise in the treatment of inflammatory diseases, and further research is needed to determine its potential use in this area.

Synthesis Methods

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be synthesized using a multi-step process involving the reaction of 5-fluoro-6-methylpyrimidine with 5-chloro-2-methylphenylpiperazine in the presence of a base. The resulting intermediate is then reacted with a variety of reagents to form the final product. The synthesis of 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been extensively studied and optimized to produce high yields and purity.

Scientific Research Applications

4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of a variety of tumor types, including breast, lung, and pancreatic cancer. 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has also been studied for its potential use in combination therapy with other cancer drugs, such as gemcitabine and erlotinib. Additionally, 4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4/c1-11-3-4-13(17)9-14(11)21-5-7-22(8-6-21)16-15(18)12(2)19-10-20-16/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIBRQVCPVTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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